molecular formula C21H23N5O3S B2516606 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 2034372-58-0

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No. B2516606
CAS RN: 2034372-58-0
M. Wt: 425.51
InChI Key: ALLYMJSZCZDUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H23N5O3S and its molecular weight is 425.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Metabolic Pathway and Disposition

A study on the disposition and metabolism of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist, revealed insights into its metabolic pathways and disposition in humans. The study found that the drug was primarily eliminated via feces, and its metabolism involved oxidation and rearrangement of certain molecular structures, resulting in the formation of principal metabolites in plasma. This provides a clear understanding of the metabolic fate of the compound in the human body, which is crucial for developing drugs with similar structures (Renzulli et al., 2011).

2. Pharmacokinetic Properties

The preclinical pharmacokinetic properties of CERC‐301, a compound structurally similar to the chemical , were explored to guide dose selection in clinical trials. The study highlighted the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of such compounds for safe and effective therapeutic use. The findings provided a foundation for determining appropriate dosage levels in humans based on receptor occupancy and pharmacokinetic data (Garner et al., 2015).

3. Receptor Occupancy and Therapeutic Potential

Another study examined LY2940094, a compound with similarities to the chemical , focusing on its receptor occupancy in rats and humans. The research highlighted the therapeutic potential of the compound for conditions like obesity, eating disorders, and depression, based on its receptor-binding properties. Such studies are pivotal in the early stages of drug development to assess the efficacy and safety profile of new therapeutic agents (Raddad et al., 2016).

properties

IUPAC Name

[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-15-20(25-12-6-5-9-19(25)22-15)21(27)24-13-10-16(11-14-24)26-18-8-4-3-7-17(18)23(2)30(26,28)29/h3-9,12,16H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLYMJSZCZDUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)N4C5=CC=CC=C5N(S4(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.